molecular formula C19H30N4O2 B8091045 (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B8091045
M. Wt: 346.5 g/mol
InChI Key: UTLNLZLOPMMHMX-UHFFFAOYSA-N
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Description

(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone: is a chemical compound with the molecular formula C19H30N4O2 and a molecular weight of 346.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to maintain consistent quality and yield. The process involves the use of large quantities of reagents and solvents, and the reaction conditions are closely monitored to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone: is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • (4-Amino-3-methoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

  • (4-Amino-3-ethoxyphenyl)(4-(3-methylpiperazin-1-yl)piperidin-1-yl)methanone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

(4-amino-3-ethoxyphenyl)-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-3-25-18-14-15(4-5-17(18)20)19(24)23-8-6-16(7-9-23)22-12-10-21(2)11-13-22/h4-5,14,16H,3,6-13,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLNLZLOPMMHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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